molecular formula C8H9BrN2O2 B1372966 5-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide CAS No. 381680-42-8

5-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide

Cat. No.: B1372966
CAS No.: 381680-42-8
M. Wt: 245.07 g/mol
InChI Key: MNBJKPWKKFURMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, “5-Bromo-2-methoxybenzaldehyde” is synthesized through acetylation protection on the phenolic hydroxyl by use of acetic anhydride, followed by bromination under the catalysis of iron powder, and finally deacetylation .

Mechanism of Action

Target of Action

The primary target of 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide interacts with the α-glucosidase enzyme, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the amount of simple sugars absorbed in the intestines.

Biochemical Pathways

The inhibition of α-glucosidase affects the carbohydrate digestion pathway. By preventing the breakdown of complex carbohydrates into simple sugars, the compound reduces the overall glucose absorption in the intestines. This can lead to a decrease in postprandial blood glucose levels, which is beneficial for managing conditions like diabetes .

Pharmacokinetics

Given its molecular weight of 24507 g/mol , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide’s action primarily involve the reduction of postprandial blood glucose levels. By inhibiting α-glucosidase, the compound prevents the breakdown and absorption of complex carbohydrates, leading to lower blood glucose levels .

Biochemical Analysis

Biochemical Properties

5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .

Molecular Mechanism

At the molecular level, 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to participate in free radical reactions and nucleophilic substitutions highlights its versatility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of 5-bromo-N’-hydroxy-2-methoxybenzenecarboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in research applications .

Properties

IUPAC Name

5-bromo-N'-hydroxy-2-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBJKPWKKFURMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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